(Z)-2-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-N-phenylhydrazinecarboxamide hydrobromide
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Overview
Description
(Z)-2-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-N-phenylhydrazinecarboxamide hydrobromide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-N-phenylhydrazinecarboxamide hydrobromide typically involves multi-step organic reactions. The starting materials might include allyl bromide, phenylthiazole, and phenylhydrazine. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures to handle potentially hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: It may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups.
Substitution: Various substituents can be introduced to the thiazole ring or the hydrazinecarboxamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups to the thiazole ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, thiazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for its interactions with biological targets.
Medicine
Medicinal chemistry applications might include the development of new pharmaceuticals. Thiazole derivatives have shown promise in treating various diseases, and this compound could be explored for its therapeutic potential.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (Z)-2-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-N-phenylhydrazinecarboxamide hydrobromide would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other thiazole derivatives with different substituents. Examples could be:
- 2-(4-phenylthiazol-2-yl)hydrazinecarboxamide
- 2-(3-allyl-4-methylthiazol-2(3H)-ylidene)-N-phenylhydrazinecarboxamide
Uniqueness
The uniqueness of (Z)-2-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-N-phenylhydrazinecarboxamide hydrobromide lies in its specific substituents and the resulting biological activity. Its structure allows for unique interactions with molecular targets, potentially leading to novel applications in various fields.
Properties
IUPAC Name |
1-phenyl-3-[(Z)-(4-phenyl-3-prop-2-enyl-1,3-thiazol-2-ylidene)amino]urea;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS.BrH/c1-2-13-23-17(15-9-5-3-6-10-15)14-25-19(23)22-21-18(24)20-16-11-7-4-8-12-16;/h2-12,14H,1,13H2,(H2,20,21,24);1H/b22-19-; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCGWJWNMRBFAU-GXTSIBQPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CSC1=NNC(=O)NC2=CC=CC=C2)C3=CC=CC=C3.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN\1C(=CS/C1=N\NC(=O)NC2=CC=CC=C2)C3=CC=CC=C3.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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